Home > Products > Screening Compounds P93818 > 3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-3588042
CAS Number:
Molecular Formula: C19H22ClNO6
Molecular Weight: 395.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-Dihydropyridines (DHPs) are a class of organic compounds characterized by their 1,4-dihydropyridine ring structure. These compounds have garnered significant attention in scientific research, particularly in medicinal chemistry, due to their diverse pharmacological activities. DHPs have been explored for their potential as calcium channel blockers, anticonvulsants, and antioxidant agents [, ].

Synthesis Analysis

The Hantzsch dihydropyridine synthesis is a widely employed method for synthesizing DHPs [, , ]. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an amine source (like ammonia or an aminocrotonate) [, ]. The reaction proceeds through a series of steps, including Knoevenagel condensation, Michael addition, and cyclization, to yield the desired DHP derivative [].

  • Enantioselective Synthesis: Researchers have developed enantioselective variants of the Hantzsch synthesis to obtain specific enantiomers of DHPs with enhanced pharmacological properties. This approach often utilizes chiral auxiliaries or catalysts to control the stereochemistry during the synthesis [].
Molecular Structure Analysis

DHPs possess a characteristic 1,4-dihydropyridine ring, which serves as a scaffold for various substituents that influence their pharmacological activity. The nature and position of these substituents significantly impact the DHP's interactions with biological targets like calcium channels [].

  • Structure-Activity Relationships: Understanding the relationship between the DHP's structure and its biological activity is crucial for designing more potent and selective derivatives. Researchers extensively investigate these relationships to optimize the DHP's pharmacological profile [].
Mechanism of Action

While the exact mechanism of action can vary depending on the specific DHP derivative, many DHPs are known to exert their effects by interacting with voltage-gated calcium channels (VGCCs) [, ]. These channels play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. DHPs typically act as calcium channel blockers, inhibiting the influx of calcium ions through these channels [, ]. This inhibition disrupts calcium-dependent signaling pathways, leading to therapeutic effects in conditions like hypertension and epilepsy [].

Physical and Chemical Properties Analysis

The physical and chemical properties of DHPs, such as solubility, lipophilicity, and stability, play a crucial role in their pharmacological activity and bioavailability [].

  • Lipophilicity: DHPs often exhibit significant lipophilicity, allowing them to cross cell membranes and reach their biological targets effectively [].

  • Partition Coefficient (Kp): The Kp value, representing the DHP's tendency to partition between an organic phase (like octanol) and an aqueous phase (like buffer), is a key parameter in assessing its lipophilicity and potential for crossing biological barriers [, ].

Applications
  • Cardiovascular Research: DHPs are extensively studied for their calcium channel blocking properties and their potential in treating cardiovascular diseases like hypertension. Their ability to relax blood vessels by blocking calcium influx makes them valuable tools in studying blood pressure regulation and developing novel antihypertensive therapies [, ].

  • Neuroscience Research: The calcium channel blocking activity of DHPs extends to their use in neuroscience research. They are employed to investigate neuronal excitability, synaptic transmission, and the role of calcium signaling in various neurological disorders, including epilepsy [].

  • Drug Discovery and Development: DHPs serve as important lead compounds in drug discovery. Their structural diversity and diverse pharmacological activities make them attractive targets for developing new therapeutic agents for various diseases [, ].

Future Directions
  • Targeted Drug Delivery: Developing DHP derivatives with improved selectivity for specific calcium channel subtypes could lead to more effective and safer therapies with fewer side effects [].

  • Multi-Target Directed Ligands: Exploring DHP derivatives that can interact with multiple biological targets could provide novel therapeutic avenues for complex diseases involving multiple pathways [].

  • Prodrugs and Chemical Delivery Systems: Designing DHP prodrugs with enhanced pharmacokinetic properties could improve drug delivery, increase bioavailability, and enhance therapeutic efficacy [].

Nifedipine

  • Relevance: Nifedipine shares the core 1,4-dihydropyridine ring system with dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the substituents attached to this core structure. This structural similarity often translates to similar pharmacological profiles, including calcium channel blocking activity. []

Nicardipine

  • Compound Description: Nicardipine, similar to nifedipine, is a dihydropyridine calcium channel blocker used to manage hypertension and angina. []
  • Relevance: Like dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, nicardipine possesses the 1,4-dihydropyridine scaffold, making them structurally related within the same chemical class. Variations in their substituent groups contribute to their specific pharmacological properties. []
  • Compound Description: Nimopidine is another member of the 1,4-dihydropyridine class, primarily recognized for its use in preventing cerebral vasospasm. []
  • Relevance: Nimopidine, nifedipine, and dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of compounds, indicating shared structural features and potential for overlapping pharmacological activities. []
  • Compound Description: These are enantiomeric compounds, meaning they are mirror images of each other, synthesized as part of a study investigating enantioselective synthesis and calcium channel modulating effects of 1,4-dihydropyridines. Both enantiomers demonstrated a dual effect: partial calcium channel agonism (positive inotropic effect) and smooth muscle-selective calcium channel antagonism. []
  • Relevance: These enantiomers share the core structure of 1,4-dihydropyridines with dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. This study highlights the impact of stereochemistry on the biological activity of DHP derivatives, suggesting potential variations in the activity of the target compound based on its stereochemistry. []

3-Alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

  • Compound Description: This refers to a series of DHP derivatives synthesized and evaluated for their calcium channel antagonist and anticonvulsant activities. The study investigated the structure-activity relationships by altering substituents on the DHP ring. []
  • Relevance: This series represents a broader group of DHP derivatives that encompass the structure of dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. This highlights the versatility of the DHP scaffold for creating diverse compounds with potentially valuable pharmacological properties. []
  • Compound Description: This compound is a nifedipine analogue explored for its degradation products. The research focused on identifying unexpected degradation products during saponification reactions. []
  • Relevance: This compound, although a nifedipine analogue, further emphasizes the structural diversity within the DHP class. Its inclusion underscores the importance of understanding the stability and potential degradation pathways of DHP derivatives like dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. []

3‐(Hydroxyalkyl) 5‐alkyl 1,4‐dihydro‐2,6‐dimethyl‐4‐aryl‐3,5‐pyridinedicarboxylates

  • Compound Description: This group of compounds served as precursors for synthesizing valproate, valerate, and 1‐methyl‐1,4‐dihydropyridyl‐3‐carbonyloxy derivatives, aiming to develop potential prodrugs with enhanced calcium channel antagonist and anticonvulsant properties. []
  • Relevance: These precursors share the fundamental DHP core with dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. This research highlights the strategy of utilizing the DHP scaffold to design prodrugs, potentially improving the pharmacological characteristics of the parent compound. []

Properties

Product Name

3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C19H22ClNO6

Molecular Weight

395.8 g/mol

InChI

InChI=1S/C19H22ClNO6/c1-10(2)21-8-12(18(23)26-4)16(13(9-21)19(24)27-5)11-6-14(20)17(22)15(7-11)25-3/h6-10,16,22H,1-5H3

InChI Key

DMLMQLXEOFATRF-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C(=C2)Cl)O)OC)C(=O)OC

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C(=C2)Cl)O)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.